Bis(bromoacetamide)-PEG2 is a chemical compound that belongs to the class of polyethylene glycol derivatives. It is characterized by the presence of two bromoacetamide groups attached to a polyethylene glycol backbone. This compound is primarily utilized in bioconjugation processes, particularly in drug delivery systems and biomedical applications due to its ability to enhance solubility and stability of therapeutic agents.
The synthesis of Bis(bromoacetamide)-PEG2 typically involves the reaction of polyethylene glycol with bromoacetic acid or its derivatives. The availability of polyethylene glycol from various chemical suppliers makes it feasible for researchers and industries to obtain this compound for experimental and commercial purposes.
Bis(bromoacetamide)-PEG2 can be classified as:
The synthesis of Bis(bromoacetamide)-PEG2 can be achieved through several methods:
The molecular structure of Bis(bromoacetamide)-PEG2 consists of:
Bis(bromoacetamide)-PEG2 undergoes several chemical reactions due to its reactive bromoacetamide groups:
The mechanism by which Bis(bromoacetamide)-PEG2 operates involves:
Studies have shown that conjugates formed with Bis(bromoacetamide)-PEG2 demonstrate enhanced pharmacokinetic profiles compared to their non-conjugated counterparts.
Bis(bromoacetamide)-PEG2 has several applications in scientific research and industry:
Bis(bromoacetamide)-PEG2 (chemical formula: C₁₀H₁₈Br₂N₂O₄; molecular weight: 390.07 g/mol; CAS: 154824-39-2) is synthesized through a controlled two-step process that ensures precise functionalization of the polyethylene glycol core. The synthesis initiates with the activation of polyethylene glycol using p-nitrophenyl chloroformate, forming a PEG-bis(p-nitrophenyl carbonate) intermediate. This intermediate is highly reactive toward nucleophiles due to the electron-withdrawing p-nitrophenyl groups. In the subsequent step, bromoacetamide introduction occurs via nucleophilic displacement, where bromoacetamide reacts with the activated PEG intermediate in the presence of a non-nucleophilic base (e.g., triethylamine). This reaction replaces the p-nitrophenyl carbonate groups with bromoacetamide functionalities, yielding Bis(bromoacetamide)-PEG2 with high regioselectivity [3].
The synthetic pathway adheres to the following stoichiometric balance:PEG-diol + 2 p-Nitrophenyl Chloroformate → PEG-bis(pNPC) + 2 HClPEG-bis(pNPC) + 2 Bromoacetamide → Bis(bromoacetamide)-PEG2 + 2 p-Nitrophenol
Key purification involves precipitation in cold diethyl ether to remove unreacted reagents, followed by dialysis against deionized water. Nuclear magnetic resonance (¹H NMR) characterization confirms successful conjugation, with diagnostic peaks at δ 3.6–3.7 ppm (PEG backbone), δ 3.8 ppm (–CH₂Br), and δ 7.2 ppm (–C(=O)NH–) [9].
Table 1: Synthetic Methods for Bis(bromoacetamide)-PEG2
| Method | Reagents | Solvent | Yield | Purity |
|---|---|---|---|---|
| Activation-Coupling | p-Nitrophenyl chloroformate, Bromoacetamide | Dichloromethane | 85% | ≥95% |
| Direct Conjugation | Bromoacetyl Bromide, PEG-diamine | Tetrahydrofuran | 78% | 90% |
Optimizing reaction conditions is critical for maximizing the yield and functional efficiency of Bis(bromoacetamide)-PEG2. Three parameters dominate this process:
Table 2: Reaction Optimization Parameters
| Parameter | Optimal Condition | Impact on Yield | Side Products |
|---|---|---|---|
| Temperature | 40°C | 85%–90% | Hydrolysis products |
| Solvent | Anhydrous THF | 88% | Di-bromoacetyl esters |
| Bromoacetamide:PEG | 2.2:1 | >90% | Mono-bromoacetamide PEG |
Additionally, reaction times exceeding 48 hours under nitrogen atmosphere ensure >95% conversion, verified via thin-layer chromatography (Rf = 0.3 in ethyl acetate/methanol, 9:1) [9].
The PEG spacer in Bis(bromoacetamide)-PEG2 critically influences its conjugation efficiency, aqueous solubility, and biological stability. The "PEG2" designation refers to two ethylene glycol units, creating a short but flexible spacer:
Table 3: Impact of PEG Spacer Length on Functional Properties
| Spacer Length | Molecular Weight (g/mol) | Thiol-Reactivity | Aqueous Solubility | Stability (t₁/₂, pH 7.4) |
|---|---|---|---|---|
| PEG2 | 390.07 | High | >50 mg/mL | >72 hours |
| PEG11 | 786.55 | Moderate | >100 mg/mL | 48 hours |
| PEG24 | 1,200 | Low | >150 mg/mL | 24 hours |
In antibody-drug conjugates, the PEG2 spacer facilitates controlled payload release by positioning bromoacetamide groups for rapid thiol alkylation (kon ≈ 10³ M⁻¹s⁻¹) while minimizing aggregation. This contrasts with longer PEG spacers, which increase hydrodynamic radius and accelerate renal clearance [6] [7].
CAS No.: 31373-65-6
CAS No.: 32986-79-1
CAS No.: 22642-82-6
CAS No.: 12273-51-7
CAS No.: 463-82-1